molecular formula C7H2BrClIN B3070013 5-Bromo-3-chloro-2-iodobenzonitrile CAS No. 1000577-40-1

5-Bromo-3-chloro-2-iodobenzonitrile

Cat. No.: B3070013
CAS No.: 1000577-40-1
M. Wt: 342.36 g/mol
InChI Key: IBXCHLAUBNJQHQ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-iodobenzonitrile: is an organic compound with the molecular formula C7H2BrClIN and a molecular weight of 342.36 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzonitrile core. It is commonly used in various chemical research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-iodobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method includes the sequential introduction of bromine, chlorine, and iodine atoms to the benzonitrile ring. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts and solvents .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloro-2-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

  • 3-Bromo-2-chloro-5-iodobenzonitrile
  • 4-Bromo-2-chloro-6-iodobenzonitrile
  • 2-Bromo-4-chloro-5-iodobenzonitrile

Comparison: 5-Bromo-3-chloro-2-iodobenzonitrile is unique due to the specific positions of the halogen atoms on the benzonitrile ring. This unique arrangement influences its reactivity and properties, making it distinct from other similar compounds .

Properties

IUPAC Name

5-bromo-3-chloro-2-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClIN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXCHLAUBNJQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)I)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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